

5-Chloro-2-hydroxy-3-nitrobenzoic acid

molecular structure and weight

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-3-nitrobenzoic acid

CAS No.: 7195-78-0

Cat. No.: B2870157

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Technical Monograph: **5-Chloro-2-hydroxy-3-nitrobenzoic Acid**

Introduction

5-Chloro-2-hydroxy-3-nitrobenzoic acid (CAS: 7195-78-0) is a highly functionalized aromatic building block used primarily in the synthesis of bioactive salicylanilides, including analogs of the anthelmintic drug Niclosamide.[1][2] Characterized by a salicylic acid core decorated with electron-withdrawing nitro and chloro groups, this compound exhibits distinct acidity and reactivity profiles essential for nucleophilic substitution and amide coupling reactions in medicinal chemistry.[2]

This guide details its molecular architecture, validated synthesis pathways, physicochemical properties, and role in modern drug development.[2]

Molecular Identity & Architecture

Chemical Data Matrix

Property	Specification
IUPAC Name	5-Chloro-2-hydroxy-3-nitrobenzoic acid
Common Synonyms	3-Nitro-5-chlorosalicylic acid; 5-Chloro-3-nitrosalicylic acid
CAS Registry Number	7195-78-0
Molecular Formula	C ₇ H ₄ ClNO ₅
Molecular Weight	217.56 g/mol
SMILES	<chem>OC(=O)C1=C(O)C(=O)=CC(Cl)=C1</chem>
Appearance	Yellow crystalline solid (characteristic of nitro-aromatics)

Structural Analysis

The molecule features a 1,2,3,5-substitution pattern on the benzene ring.[2]

- **Steric & Electronic Effects:** The hydroxyl group (C2) is flanked by a carboxylic acid (C1) and a nitro group (C3).[2] This proximity creates a complex intramolecular hydrogen-bonding network.[2]
- **Acidity:** The presence of the nitro group (strongly electron-withdrawing) at the ortho position to the hydroxyl and meta to the carboxyl group significantly increases the acidity of the phenolic proton compared to unsubstituted salicylic acid.[2]
- **Regiochemistry:** The C5-Chlorine atom blocks the para position relative to the hydroxyl group, directing further electrophilic substitutions (if any) to the C4 or C6 positions, though the ring is highly deactivated.[2]

Physicochemical Properties

- **Solubility:** Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).[2]

- pKa (Predicted): < 3.0 (The nitro group at C3 stabilizes the phenoxide anion via resonance and induction, lowering the pKa relative to 5-chlorosalicylic acid).[2]
- Melting Point: Typically >160°C (Experimental data suggests ~162–166°C for crude isolates).[2]

Synthetic Pathway

The primary synthesis route involves the regioselective nitration of 5-chlorosalicylic acid.[2] The hydroxyl group acts as a strong ortho/para director.[2] Since the para position (C5) is occupied by chlorine, the nitro group is directed to the open ortho position (C3).[2]

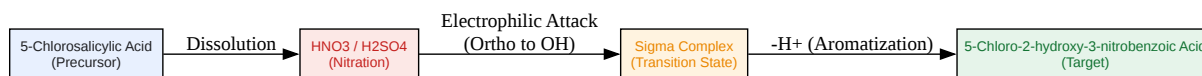
Reaction Protocol

Precursor: 5-Chlorosalicylic acid (CAS: 321-14-2).[2][3][4][5] Reagents: Concentrated Nitric Acid (HNO₃), Glacial Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄).[2][6]

Step-by-Step Methodology:

- Dissolution: Dissolve 5-chlorosalicylic acid in glacial acetic acid at room temperature.
- Nitration: Add concentrated HNO₃ dropwise while maintaining temperature between 20–30°C to prevent over-nitration or decarboxylation.[2]
- Heating: Warm the mixture to 50°C for 1–2 hours to ensure completion. The solution will turn yellow/orange.[2]
- Quenching: Pour the reaction mixture into crushed ice/water.
- Isolation: Filter the resulting yellow precipitate.
- Purification: Recrystallize from ethanol/water or acetic acid to yield **5-chloro-2-hydroxy-3-nitrobenzoic acid**.

Synthesis Logic Diagram



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Figure 1: Electrophilic aromatic substitution pathway for the synthesis of **5-Chloro-2-hydroxy-3-nitrobenzoic acid**.

Characterization & Spectroscopy

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.[2] The substitution pattern results in only two aromatic protons with meta coupling.[2]

¹H NMR Data (DMSO-d₆)

- δ 8.21 ppm (1H, d, J = 2.4 Hz): Assigned to H-4. This proton is deshielded significantly by the adjacent nitro group (C3) and the chlorine (C5).[2]
- δ 8.02 ppm (1H, d, J = 2.4 Hz): Assigned to H-6. This proton is deshielded by the carboxylic acid (C1) and the chlorine (C5).[2]
- Signal Interpretation: The small coupling constant (J = 2.4 Hz) is characteristic of meta-coupling between protons separated by the chlorine-substituted carbon.[2]

Infrared (IR) Spectrum

- 3200–3500 cm⁻¹: Broad O-H stretch (phenolic/carboxylic).[2]
- ~1680 cm⁻¹: C=O stretch (carboxylic acid).[2]
- 1530–1550 cm⁻¹: Asymmetric NO₂ stretch.[2]
- 1340–1360 cm⁻¹: Symmetric NO₂ stretch.[2]

Applications in Drug Development

This compound serves as a critical intermediate for synthesizing Salicylanilides, a class of compounds with potent anthelmintic, antibacterial, and antiviral properties.[2]

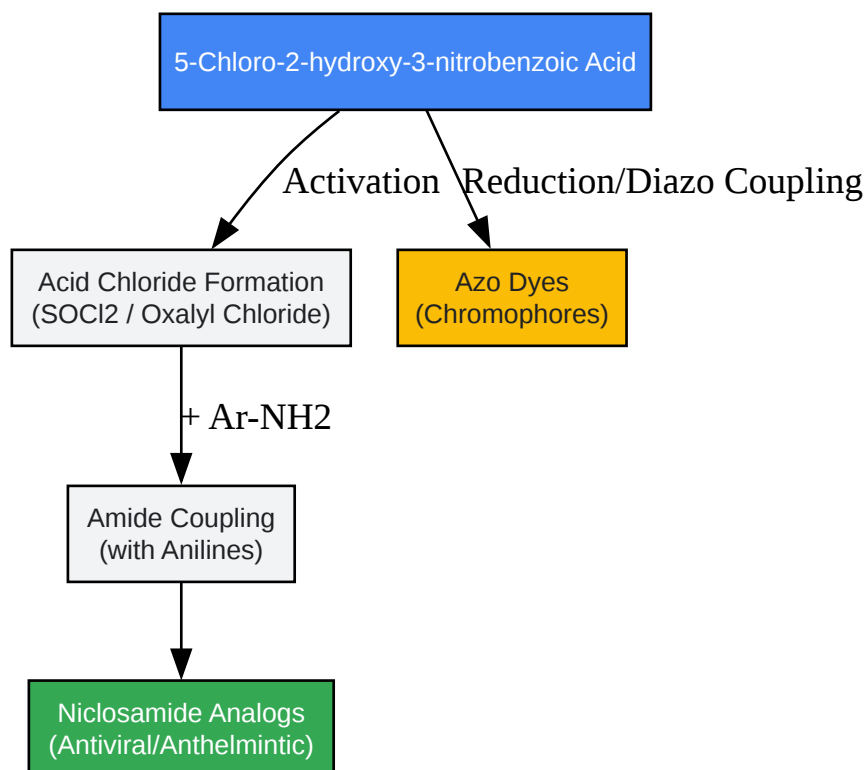
Niclosamide Analog Synthesis

While standard Niclosamide possesses a nitro group on the aniline ring, researchers utilize **5-chloro-2-hydroxy-3-nitrobenzoic acid** to synthesize "Reverse-Nitro" Niclosamide analogs.[2]

These analogs are investigated for:

- SARS-CoV-2 Inhibition: Exploring structure-activity relationships (SAR) where the nitro group's position affects viral entry inhibition.[2]
- Metabolic Stability: Modifying the electronic properties of the salicylic ring to alter glucuronidation rates.[2]

Application Workflow



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Figure 2: Synthetic utility of the core scaffold in pharmaceutical and industrial chemistry.

Safety & Handling (MSDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Nitro compounds can be toxic if swallowed.[2][5]
- Storage: Store in a cool, dry place away from strong bases and reducing agents.[2]
- PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the use of nitric acid and the irritant nature of the product.[2]

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